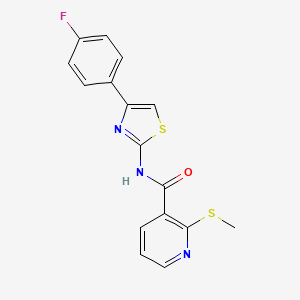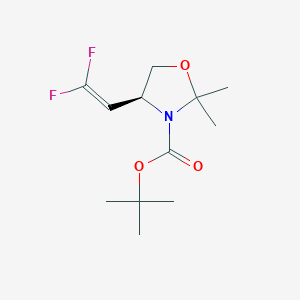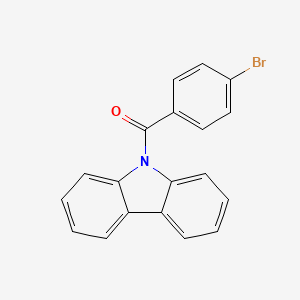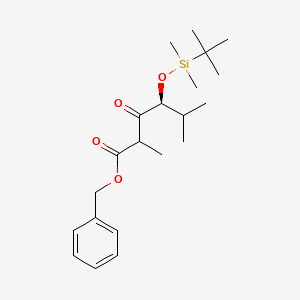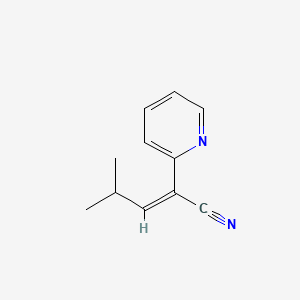
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring attached to a pent-2-enenitrile chain with a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2-acetonitrile with methyl nitroacetate under specific conditions. The reaction typically requires a base such as piperidinium acetate and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 100°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with applications in drug development.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile involves its interaction with molecular targets and pathways. The compound can participate in various biochemical reactions, depending on its functional groups. For instance, the nitrile group can undergo hydrolysis to form amides, which may interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(pyridin-2-yl)pent-2-en-4-yn-1-one: This compound has a similar structure but features an additional alkyne group.
2-(Pyridin-2-yl)but-2-enenitrile: Lacks the methyl group at the fourth position, making it less sterically hindered.
Uniqueness
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methyl group at the fourth position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(E)-4-methyl-2-pyridin-2-ylpent-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-7,9H,1-2H3/b10-7- |
Clave InChI |
CACVYMFWMKRDPI-YFHOEESVSA-N |
SMILES isomérico |
CC(C)/C=C(/C#N)\C1=CC=CC=N1 |
SMILES canónico |
CC(C)C=C(C#N)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355454.png)
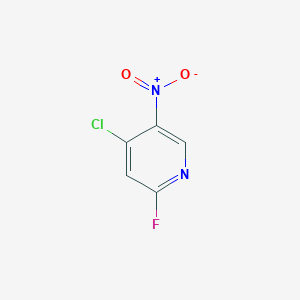
![6-(3-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355471.png)
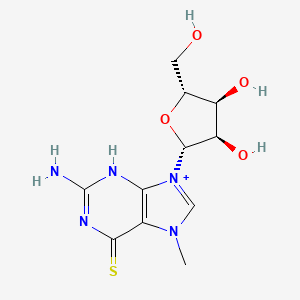
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
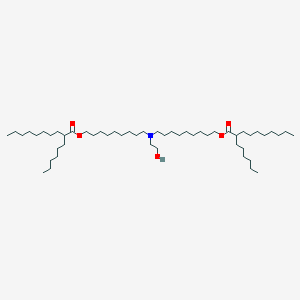
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13355507.png)
